2-Cyclobutylpiperidine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

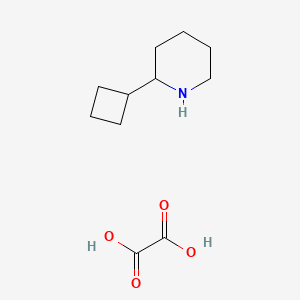

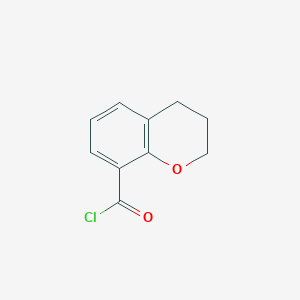

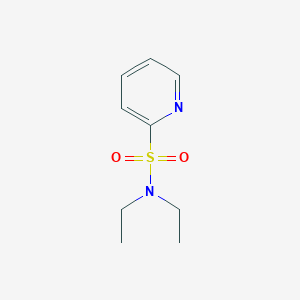

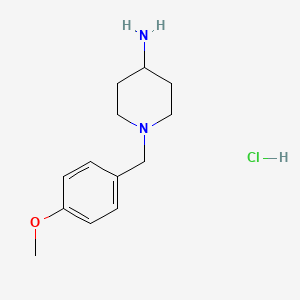

2-Cyclobutylpiperidine oxalate (CBP) is a white crystalline powder. It is an important intermediate in the synthesis of many pharmaceuticals. The IUPAC name for this compound is 2-cyclobutylpiperidine oxalate . The molecular weight of this compound is 229.28 .

Molecular Structure Analysis

The molecular formula of 2-Cyclobutylpiperidine oxalate is C9H17N.C2H2O4 . The Inchi Code for this compound is 1S/C9H17N.C2H2O4/c1-2-7-10-9 (6-1)8-4-3-5-8;3-1 (4)2 (5)6/h8-10H,1-7H2; (H,3,4) (H,5,6) .Physical And Chemical Properties Analysis

2-Cyclobutylpiperidine oxalate is a white crystalline powder. The molecular weight of this compound is 229.28 .Scientific Research Applications

Enzymatic and Biological Applications

Enzymes in Oxalate Metabolism : Oxalate-degrading enzymes have applications in medical diagnosis and treatments for oxalate-related diseases. They are used in producing transgenic plants for human consumption and environmental bioremediation (Svedružić et al., 2005).

Oxalate Production by Fungi : Oxalate is significant in geomycological processes, bioweathering, and mycogenic biomineral formation. It has potential applications in environmental biotechnology, like metal leaching and bioremediation (Gadd et al., 2014).

Chemical and Industrial Applications

Electrocatalytic CO2 Conversion to Oxalate : A study demonstrated how a copper complex can selectively convert CO2 to oxalate, a process of potential interest in reducing atmospheric CO2 concentration (Angamuthu et al., 2010).

Electrochemiluminescent Metallopolymer Coatings : The use of metallopolymer coatings for detecting oxalate in flow injection analysis systems has applications in environmental monitoring and chemical analysis (Forster & Hogan, 2000).

Material Science and Environmental Applications

Decomposition of Oxalates to Nanograined Oxide Powders : Oxalate precipitation is used for preparing nanograined ThO2 and UO2 powders, which are precursors for materials emulating nuclear fuel high burn-up structure (Tyrpekl et al., 2015).

Oxalate in Atmospheric Chemistry : The role of oxalate in the atmospheric chemistry, particularly in the formation of particulate oxalate and its interaction with nitrogen compounds, is crucial for understanding environmental processes (Martinelango et al., 2007).

Biochemistry and Microbiology

Oxalate Oxidase from Barley Roots : Studying the properties of oxalate oxidase, an enzyme that converts oxalate into CO2, has applications in understanding plant metabolism and potential biotechnological uses (Kotsira & Clonis, 1997).

Production of 2-Oxobutyrate from 2-Hydroxybutyrate : Utilization of oxalate in biocatalytic processes for producing valuable chemical intermediates in the food and drug industries (Gao et al., 2010).

Catalysis and Reaction Mechanisms

Oxalic Acid in Cyclohexane Oxygenation : Oxalic acid acts as an activator in the oxygenation of cyclohexane, indicating its role in enhancing product yield and process selectivity in chemical reactions (Pokutsa et al., 2017).

Heavy Atom Isotope Effects in Oxalate Decarboxylase : Understanding the mechanism of oxalate decarboxylase, which catalyzes the cleavage of C-C bond in oxalate, has implications in enzyme catalysis and biochemistry (Reinhardt et al., 2003).

Geological and Geochemical Studies

- Oxalate and Fe(II) Adsorption on Goethite Surface : Studying oxalate's interaction with iron in geological processes has implications for understanding ligand-enhanced dissolution in natural environments (Kubicki et al., 2017).

properties

IUPAC Name |

2-cyclobutylpiperidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.C2H2O4/c1-2-7-10-9(6-1)8-4-3-5-8;3-1(4)2(5)6/h8-10H,1-7H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNBZHYUAFYZKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutylpiperidine oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)